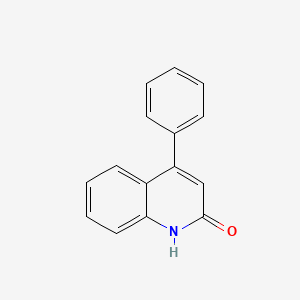

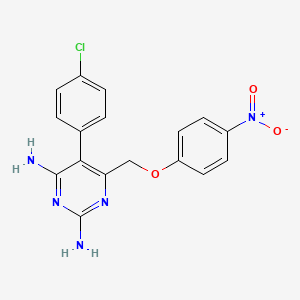

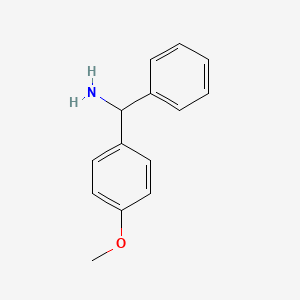

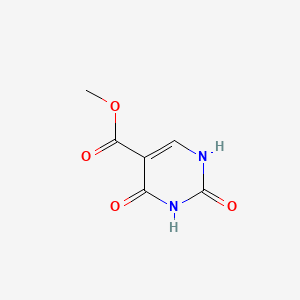

5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine (5-4CP-6-4NPMPD) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Drug Development

- Synthesis of Anticancer Intermediates: This compound is an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) established a rapid method to synthesize such intermediates with a total yield of 42.4% (Zhou et al., 2019).

- Development of Larvicidal Agents: Gorle et al. (2016) reported the synthesis of derivatives of this compound with significant larvicidal activity against third instar larvae (Gorle et al., 2016).

Material Science Applications

- Creation of Novel Fluorescent Polyimides: Huang et al. (2012) synthesized a novel pyridine-containing aromatic diamine monomer related to this compound. This was employed to prepare polyimides with high solubility and excellent thermal stability (Huang et al., 2012).

Biological Studies

- Investigation of Binding to Dihydrofolic Reductase: A study by Baker et al. (1967) explored how 5-arylpyrimidines bind to dihydrofolic reductase, crucial for designing active-site-directed irreversible inhibitors (Baker et al., 1967).

Chemical Structure Analysis

- Structural Comparisons in Crystallography: Trilleras et al. (2009) studied the isostructural nature of similar compounds, providing insights into their electronic structures and hydrogen-bonding patterns (Trilleras et al., 2009).

Polymer Chemistry

- Development of Soluble Polyimides: Wang et al. (2007) synthesized new pyridine-containing polyimides using a related aromatic diamine. These polyimides demonstrated good solubility and thermal stability (Wang et al., 2007).

Therapeutic Research

- Potential in Malarial Treatment: A study by Rollo (1951) indicated the efficacy of a similar 2,4-diamino pyrimidine against proguanil-resistant malaria strains (Rollo, 1951).

properties

IUPAC Name |

5-(4-chlorophenyl)-6-[(4-nitrophenoxy)methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O3/c18-11-3-1-10(2-4-11)15-14(21-17(20)22-16(15)19)9-26-13-7-5-12(6-8-13)23(24)25/h1-8H,9H2,(H4,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOPSVSKELTMGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(N=C2N)N)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159752 |

Source

|

| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136265-92-4 |

Source

|

| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136265924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)

![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)